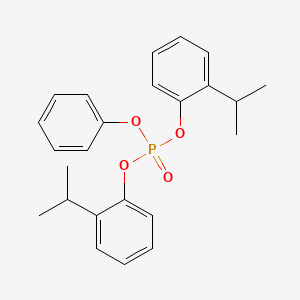

Bis(isopropylphenyl) phenyl phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

phenyl bis(2-propan-2-ylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27O4P/c1-18(2)21-14-8-10-16-23(21)27-29(25,26-20-12-6-5-7-13-20)28-24-17-11-9-15-22(24)19(3)4/h5-19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNODSGCFHVNDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073616 | |

| Record name | Bis(o-isopropylphenyl) phenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69500-29-4, 28109-00-4 | |

| Record name | Bis[2-(1-methylethyl)phenyl] phenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69500-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(isopropylphenyl) phenyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028109004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-isopropylphenyl) phenyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069500294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, bis[(1-methylethyl)phenyl] phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(o-isopropylphenyl) phenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(isopropylphenyl) phenyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-ISOPROPYLPHENYL) PHENYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5821A722ST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(ISOPROPYLPHENYL) PHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6796 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Manufacturing Methodologies of Bis 2 Isopropylphenyl Phenyl Phosphate

Conventional Synthetic Pathways

The traditional industrial synthesis of bis(2-isopropylphenyl) phenyl phosphate (B84403) is predominantly achieved through a multi-step esterification process. This method is well-established and allows for large-scale production of the compound.

Esterification Processes

The core of the conventional synthesis lies in a two-step esterification reaction. This process involves the sequential reaction of the precursor phenols with a phosphorus source.

The initial step in the synthesis is the phosphorylation of 2-isopropylphenol (B134262) with phosphorus oxychloride (POCl₃). This reaction forms a key intermediate, bis(2-isopropylphenyl) phosphoryl chloride. The reaction is typically carried out by adding phosphorus oxychloride to 2-isopropylphenol. The stoichiometry of the reactants is crucial and is carefully controlled to favor the formation of the desired diaryl phosphate intermediate. The reaction between phosphorus oxychloride and the phenolic compound is generally performed in the presence of a catalyst to accelerate the process. researchgate.net The hydrogen chloride (HCl) gas generated during this step is typically removed, often under vacuum, to drive the reaction to completion. researchgate.net

Catalytic Systems in Synthesis

To enhance reaction rates and improve efficiency, various catalytic systems are employed in the industrial synthesis of aryl phosphates. For the synthesis of isopropylphenyl phenyl phosphates, catalysts play a crucial role.

One common approach involves the use of Lewis acid catalysts. For instance, magnesium chloride (MgCl₂) is utilized as a catalyst in the reaction of phenolic compounds with phosphorus oxychloride. researchgate.net It is believed to facilitate the reaction and is used in catalytic amounts. Another catalyst mentioned in the synthesis of related aryl phosphates is aluminum chloride. researchgate.net

The table below summarizes some of the catalysts used in aryl phosphate synthesis.

| Catalyst | Function | Reference |

| Magnesium Chloride (MgCl₂) | Accelerates esterification with POCl₃ | researchgate.net |

| Aluminum Chloride (AlCl₃) | Catalyst for phosphorylation | researchgate.net |

| p-Toluene Sulfonic Acid | Alkylation of phenol (B47542) | google.com |

| HZSM-5 Molecular Sieve | Enhances reaction efficiency | |

| Calcium Sulfate (CaSO₄) | Desiccant |

Industrial Production Protocols and Reactor Conditions

Commercial production of aryl phosphate esters, including bis(2-isopropylphenyl) phenyl phosphate, is carried out in large-scale reactors under controlled conditions. mdpi.com The process generally involves charging the reactor with the phenolic reactants and the catalyst, followed by the gradual addition of phosphorus oxychloride.

Temperature control is a critical parameter. The reaction is often conducted in stages with specific temperature profiles. For example, a two-stage heating process might be employed, with an initial phase at a lower temperature (e.g., 100-125 °C) followed by an increase to a higher temperature (e.g., up to 200 °C) to ensure the reaction goes to completion. researchgate.net A controlled heating rate, for instance at 4°C/h, is important to prevent thermal degradation of the product.

Pressure is another key variable. The removal of HCl gas is often facilitated by operating the reactor under reduced pressure (vacuum). This not only helps to drive the equilibrium towards the product side but also minimizes side reactions.

Post-synthesis, the crude product undergoes purification steps to achieve the desired purity, often exceeding 99%. These steps typically include:

Distillation: To remove unreacted starting materials like phenol and phosphorus oxychloride.

Washing: An alkaline wash, for example with a dilute sodium hydroxide (B78521) or sodium carbonate solution, is used to neutralize any residual acidity. mdpi.com

Dehydration: The product is dried by heating under reduced pressure. mdpi.com

Filtration: To remove any solid impurities. mdpi.com

The following table outlines typical industrial reaction parameters for the synthesis of analogous phosphate esters.

| Parameter | Value | Purpose |

| Phosphorylation Temperature | 80–105°C | Minimize side reactions |

| Phenylation Temperature | 135–155°C | Ensure complete esterification |

| Catalyst Loading | 5–10 wt% | Balance reaction rate and cost |

| Reaction Time | 8–12 hrs | Achieve >95% conversion |

Green Chemistry Principles in Bis(2-isopropylphenyl) Phenyl Phosphate Synthesis

While conventional methods for producing bis(2-isopropylphenyl) phenyl phosphate are effective, there is a growing interest in developing more environmentally friendly and sustainable synthetic routes. The application of green chemistry principles aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Although specific research on the green synthesis of bis(2-isopropylphenyl) phenyl phosphate is limited, general advancements in organophosphate synthesis offer potential avenues.

One promising area is the use of alternative energy sources to drive the reaction. Microwave-assisted synthesis has been shown to be a green and efficient method for producing various organophosphorus compounds, including aryl phosphonates and tertiary phosphine (B1218219) oxides. researchgate.netmdpi.com Microwave heating can lead to significantly shorter reaction times, higher yields, and can sometimes be performed under solvent-free conditions, reducing the environmental impact. mdpi.comresearchgate.net

Phase-transfer catalysis (PTC) is another green chemistry tool that could be applied. PTC facilitates reactions between reactants in immiscible phases, often eliminating the need for expensive and hazardous organic solvents. dalalinstitute.comoperachem.com This technique has been successfully used in the synthesis of various phosphorus compounds and could potentially be adapted for the production of bis(2-isopropylphenyl) phenyl phosphate. researchgate.net

The use of ionic liquids (ILs) as reaction media is also a key area of green chemistry research. ILs are non-volatile and can act as both solvents and catalysts, offering a potentially greener alternative to traditional volatile organic solvents. rsc.orgresearchgate.net Their use in phosphorus chemistry has been explored, and they could offer benefits in the synthesis of aryl phosphates by providing a more controlled reaction environment. derpharmachemica.comgoogle.com

Furthermore, developing synthetic routes that avoid the use of hazardous reagents like phosphorus oxychloride is a major goal. Research into P-chloride-free synthesis of phosphoric esters, for example, starting from phosphorus pentoxide and utilizing microwave-assisted esterification, presents a greener pathway. thieme-connect.com Designing organophosphate flame retardants for biodegradability is another key aspect of green chemistry, aiming to reduce their environmental persistence. brbs.nl

While these green chemistry approaches are not yet standard in the industrial production of bis(2-isopropylphenyl) phenyl phosphate, they represent important future directions for more sustainable manufacturing of this and other organophosphate compounds.

Life Cycle Assessment Integration in Synthesis Evaluation

To achieve a holistic evaluation of a chemical's sustainability, the principles of green chemistry are often integrated with Life Cycle Assessment (LCA). nih.govnih.gov LCA is a methodology for assessing the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, and disposal or recycling. nih.govyoutube.com

For flame retardants like organophosphates, LCA provides a quantitative comparison of the environmental performance of different synthesis routes and alternative products. fraunhofer.deeuropa.eu For instance, LCAs have been used to compare the environmental impact of organophosphorus flame retardants with their brominated counterparts, often demonstrating a lower impact for the phosphorus-based compounds in terms of human and environmental toxicity. fraunhofer.deacs.org

Table 2: Stages of a Life Cycle Assessment (LCA)

| Stage | Description |

|---|---|

| Goal and Scope Definition | Defining the product, process, or service to be studied, the boundaries of the system, and the environmental impacts to be evaluated. |

| Life Cycle Inventory (LCI) Analysis | Quantifying the inputs (raw materials, energy) and outputs (emissions, waste) for each stage within the system boundaries. For a chemical synthesis, this includes all reactants, solvents, catalysts, and energy used, as well as all products, by-products, and waste generated. acs.org |

| Life Cycle Impact Assessment (LCIA) | Evaluating the potential environmental and human health impacts of the inputs and outputs identified in the LCI. This includes categories like global warming potential, ecotoxicity, and human toxicity. acs.orgresearchgate.net |

Purification and Isolation Techniques

Following the synthesis of Bis(2-isopropylphenyl) Phenyl Phosphate, a crucial step is the purification and isolation of the final product to achieve the desired purity, which can be up to 99%. The manufacturing process for aryl phosphates typically involves two main stages: the reaction to form the crude ester and the subsequent purification of the product. google.com A variety of techniques are employed in the chemical industry to remove unreacted starting materials, by-products, and other impurities. brotherfiltration.comchemeurope.com

Specific purification protocols for Bis(2-isopropylphenyl) Phenyl Phosphate include a multi-step process to ensure high purity. These methods are designed to remove residual reactants like phosphorus oxychloride and phenol, as well as neutralize acidity and eliminate oligomeric by-products. General industrial purification methods are also applicable and are selected based on the physical and chemical properties of the target compound and its impurities. brotherfiltration.comchimicatechnoacta.ru

Table 3: Purification and Isolation Techniques

| Technique | Description for Bis(2-isopropylphenyl) Phenyl Phosphate and Aryl Phosphates |

|---|---|

| Distillation | Used to remove volatile impurities such as unreacted phosphorus oxychloride (POCl₃) and phenol. This is typically performed under reduced pressure to avoid thermal degradation of the product. |

| Alkaline Washing | This step neutralizes residual acidity in the crude product. A solution of a weak base, such as sodium carbonate (Na₂CO₃), is often used. |

| Crystallization / Recrystallization | An effective method for removing oligomeric by-products and achieving high purity. The crude product is dissolved in a suitable solvent system (e.g., ethanol-water mixtures), and the pure compound crystallizes upon cooling or addition of an anti-solvent. chemeurope.com |

| Filtration | A mechanical method used to separate the purified solid product (crystals) from the liquid phase (mother liquor) after crystallization. brotherfiltration.comchemeurope.com |

| Chromatography | A high-resolution separation technique that can yield products with very high purity (up to 99%). It works by passing the mixture through a medium in which components move at different rates. chemeurope.com |

| Adsorption | This technique can be used to remove soluble impurities by trapping them on the surface of a solid material, such as activated carbon. chemeurope.comwikipedia.org |

Chemical Reactivity and Transformation Mechanisms of Bis 2 Isopropylphenyl Phenyl Phosphate

Fundamental Reaction Types

Bis(2-isopropylphenyl) Phenyl Phosphate (B84403) can undergo several fundamental types of chemical reactions, primarily involving the phosphate ester linkage and the aromatic phenyl and isopropylphenyl moieties.

Oxidation Reactions and Derived Products

The oxidation of Bis(2-isopropylphenyl) Phenyl Phosphate can target either the alkyl side chains on the phenyl rings or lead to the ultimate degradation of the phosphate ester. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4), are known to oxidize alkyl groups attached to aromatic rings to carboxylic acids, provided a benzylic hydrogen is present. libretexts.orgmasterorganicchemistry.com In the case of Bis(2-isopropylphenyl) Phenyl Phosphate, the isopropyl groups are susceptible to such oxidation. The reaction would proceed through the cleavage of the alkyl chain, ultimately forming the corresponding carboxylic acid derivatives. Prolonged or harsh oxidation would lead to the breakdown of the ester bonds, yielding phosphoric acid derivatives. mdpi.comresearchgate.net

Photocatalytic oxidation, often employing hydroxyl radicals (•OH), represents another important degradation pathway. mdpi.comresearchgate.netnih.govtandfonline.comnih.gov This process can lead to a variety of hydroxylated and ultimately cleaved products.

Table 1: Plausible Oxidation Products of Bis(2-isopropylphenyl) Phenyl Phosphate

| Reactant | Oxidizing Agent | Plausible Products |

| Bis(2-isopropylphenyl) Phenyl Phosphate | Potassium Permanganate (KMnO₄) | Bis(2-carboxyphenyl) Phenyl Phosphate, Phosphoric Acid |

| Bis(2-isopropylphenyl) Phenyl Phosphate | Hydroxyl Radical (•OH) | Hydroxylated derivatives, Phenol (B47542), 2-Isopropylphenol (B134262), Phosphoric Acid |

Reduction Reactions and Derived Products

The reduction of Bis(2-isopropylphenyl) Phenyl Phosphate typically involves the cleavage of the P-O-Ar ester bonds. Strong reducing agents like lithium aluminum hydride (LAH) are effective for this transformation. organic-chemistry.orgbyjus.comwikipedia.org The reaction proceeds via nucleophilic attack of the hydride ion on the phosphorus center, leading to the displacement of the phenoxy and 2-isopropylphenoxy groups. The expected products are the corresponding phenols: 2-isopropylphenol and phenol.

Table 2: Plausible Reduction Products of Bis(2-isopropylphenyl) Phenyl Phosphate

| Reactant | Reducing Agent | Plausible Products |

| Bis(2-isopropylphenyl) Phenyl Phosphate | Lithium Aluminum Hydride (LiAlH₄) | 2-Isopropylphenol, Phenol |

Electrophilic Substitution Reactions of Aromatic Moieties

The aromatic rings of Bis(2-isopropylphenyl) Phenyl Phosphate can undergo electrophilic substitution reactions, such as halogenation. The phosphate group is generally considered an ortho, para-directing group, albeit a deactivating one. However, the bulky ortho-isopropyl groups on two of the phenyl rings will exert significant steric hindrance, primarily directing incoming electrophiles to the para position of the unsubstituted phenyl ring and potentially the para position of the isopropyl-substituted rings, if accessible. sapub.orgrsc.orgresearchgate.net

For example, in an electrophilic bromination reaction using Br₂ and a Lewis acid catalyst, the major product would be expected to be the para-brominated derivative of the unsubstituted phenyl ring. Substitution on the isopropyl-substituted rings would be less favored due to steric hindrance from the adjacent isopropyl group.

Table 3: Plausible Products of Electrophilic Bromination

| Reactant | Reagents | Plausible Major Product |

| Bis(2-isopropylphenyl) Phenyl Phosphate | Br₂, FeBr₃ | Bis(2-isopropylphenyl) (4-bromophenyl) Phosphate |

Reaction Kinetics and Mechanistic Investigations

The kinetics and mechanisms of reactions involving Bis(2-isopropylphenyl) Phenyl Phosphate are influenced by factors such as the nature of the attacking species, the solvent, and the steric and electronic properties of the molecule itself.

Heterogeneous Oxidation Kinetics

Photocatalytic degradation studies on various organophosphate flame retardants also highlight the role of hydroxyl radicals and show that the degradation generally follows pseudo-first-order kinetics. tandfonline.com

Table 4: Comparative Rate Constants for the Reaction of Aryl Phosphates with •OH Radicals

| Compound | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Reference |

| Phenylacetylene | 8.75 (±0.73) × 10⁻¹¹ | researchgate.netnih.gov |

| Coniferyl alcohol (gas-phase) | 2.32 × 10⁻⁹ | cityu.edu.hk |

| Coniferyl alcohol (liquid-phase) | 9.44 × 10⁹ M⁻¹ s⁻¹ | cityu.edu.hk |

Note: Data for directly analogous compounds to Bis(2-isopropylphenyl) Phenyl Phosphate is limited. The provided data is for related aromatic compounds to illustrate typical reaction rates with hydroxyl radicals.

Nucleophilic Substitution Reaction Mechanisms

Nucleophilic substitution at the phosphorus center of phosphate esters is a fundamental reaction, with hydrolysis being a key example. These reactions can proceed through several mechanisms, primarily a concerted Sₙ2-like pathway or a stepwise mechanism involving a pentacoordinate intermediate (associative) or a metaphosphate intermediate (dissociative). sapub.orgfrontiersin.orgttu.ee

The choice of mechanism is influenced by the nature of the nucleophile, the leaving group's pKa, and the solvent. For triaryl phosphates like Bis(2-isopropylphenyl) Phenyl Phosphate, a concerted Sₙ2-type mechanism is often proposed for reactions with strong nucleophiles. In this mechanism, the nucleophile attacks the phosphorus center from the backside relative to the leaving group, proceeding through a single transition state. ttu.ee

However, the significant steric hindrance from the two ortho-isopropyl groups in Bis(2-isopropylphenyl) Phenyl Phosphate would be expected to decrease the rate of nucleophilic attack compared to less hindered aryl phosphates. This steric crowding could potentially favor a more dissociative pathway under certain conditions.

Studies on the hydrolysis of various phenyl phosphates have shown that the reaction rates are highly dependent on pH and the substituents on the phenyl rings. reddit.comepa.govnih.govresearchgate.net The hydrolysis of aryl phosphate monoester dianions, for instance, can be significantly accelerated in the presence of organic cosolvents. frontiersin.org For Bis(2-isopropylphenyl) Phenyl Phosphate, the bulky isopropyl groups would likely slow the rate of hydrolysis due to steric impediment of the incoming nucleophile (water or hydroxide (B78521) ion).

Table 5: Mechanistic Pathways for Nucleophilic Substitution at the Phosphorus Center

| Mechanism | Description | Key Features |

| Concerted (Sₙ2-like) | Single transition state where bond formation and bond breaking occur simultaneously. | Backside attack, inversion of configuration at phosphorus. Favored by strong nucleophiles. |

| Stepwise (Associative) | Formation of a pentacoordinate intermediate, followed by departure of the leaving group. | Can be influenced by the stability of the intermediate. |

| Stepwise (Dissociative) | Initial slow dissociation to form a metaphosphate intermediate, followed by rapid attack of the nucleophile. | More likely with poor nucleophiles and good leaving groups. |

Environmental Degradation Pathways and Kinetics of Bis(2-isopropylphenyl) Phenyl Phosphate

The environmental fate of Bis(2-isopropylphenyl) Phenyl Phosphate, an organophosphate ester (OPE), is governed by a combination of abiotic and biotic degradation processes. These processes, including hydrolysis, photodegradation, and microbial degradation, determine the persistence and transformation of the compound in various environmental compartments.

Hydrolysis Studies under Varying Environmental Conditions

For instance, the hydrolysis of bis(4-cyanophenyl) phenyl phosphate has been studied under different pH and temperature conditions, revealing that the degradation follows pseudo-first-order kinetics. The rate of hydrolysis for OPEs is generally observed to be faster under alkaline conditions compared to neutral or acidic conditions. The steric hindrance introduced by the ortho-substituted isopropyl groups in Bis(2-isopropylphenyl) Phenyl Phosphate may influence its hydrolytic stability compared to its para-substituted isomers, potentially leading to slower hydrolysis rates due to reduced steric strain.

The primary products of hydrolysis for aryl-OPEs are typically the corresponding diphenyl phosphate and phenol derivatives. In the case of Bis(2-isopropylphenyl) Phenyl Phosphate, hydrolysis is expected to yield phenyl phosphate, 2-isopropylphenol, and subsequently, inorganic phosphate.

Table 1: General Hydrolysis Data for a Structurally Similar Aryl Phosphate Ester

| pH | Temperature (°C) | Pseudo-first-order rate constant (k, h⁻¹) |

| 4 | 25 | Data not available |

| 7 | 25 | Data not available |

| 10 | 25 | Data not available |

| 4 | 50 | Data not available |

| 7 | 50 | Data not available |

| 10 | 50 | Data not available |

| 4 | 80 | Data not available |

| 7 | 80 | Data not available |

| 10 | 80 | Data not available |

| Note: Specific rate constants for Bis(2-isopropylphenyl) Phenyl Phosphate are not available. The table structure is provided for illustrative purposes based on typical hydrolysis studies of related compounds. |

Photodegradation Mechanisms and Half-Life Determination

Photodegradation, or photolysis, is another significant abiotic process that can contribute to the breakdown of OPEs in the environment, particularly in surface waters and the atmosphere. Upon absorption of ultraviolet (UV) radiation, aryl phosphate esters can undergo transformation.

For isopropylphenyl diphenyl phosphate, a related compound, the estimated atmospheric photodegradation half-life by reaction with photochemically produced hydroxyl radicals is approximately 0.85 days. nih.gov This suggests that atmospheric photodegradation could be a relatively rapid removal process.

Studies on the photolysis of other aryl phosphates in solution have shown that UV irradiation can lead to the cleavage of the P-O bond, resulting in the formation of various photoproducts. For some diaryl esters of phosphonates, UV excitation in methanol (B129727) led to the elimination of two aryl groups to form biaryls and the corresponding phosphonic acids. tandfonline.com While a specific photodegradation half-life for Bis(2-isopropylphenyl) Phenyl Phosphate in aquatic environments is not documented in the available literature, it is expected to be susceptible to photolytic degradation.

Table 2: Estimated Atmospheric Photodegradation Half-Life for a Related OPE

| Compound | Environmental Compartment | Half-Life |

| Isopropylphenyl diphenyl phosphate | Atmosphere (reaction with hydroxyl radicals) | ~0.85 days nih.gov |

| Note: This data is for a related compound and serves as an estimate. |

Microbial Degradation and Biotransformation Pathways

Microbial degradation is a crucial pathway for the removal of OPEs from the environment. Various microorganisms have been shown to utilize OPEs as a source of carbon and phosphorus. Biotic degradation of OPEs generally proceeds at a faster rate than abiotic processes like hydrolysis. nih.gov The degradation involves enzymatic processes, primarily through the action of phosphatases and cytochrome P450 monooxygenases. nih.gov

The initial steps in the microbial degradation of aryl-OPEs typically involve hydrolysis of the ester bonds, leading to the formation of diphenyl phosphate (DPHP) and subsequently monophenyl phosphate (MPH) and inorganic phosphate. Other identified transformation reactions for some OPEs include hydroxylation, methylation, carboxylation, and glycosylation. nih.gov

Under aerobic conditions, the biodegradation of OPEs is generally efficient. Studies on other OPEs have shown that aerobic microbial consortia can effectively degrade these compounds. The degradation often follows first-order kinetics. The primary degradation pathway under aerobic conditions is hydrolysis, initiated by phosphatase enzymes that cleave the ester bonds. This is often followed by oxidation of the aromatic rings. For some OPEs, degradation is enhanced in the presence of an additional carbon source.

Information on the anaerobic degradation of Bis(2-isopropylphenyl) Phenyl Phosphate is limited. However, studies on other OPEs suggest that anaerobic degradation can occur, although often at a slower rate than aerobic degradation. Under anaerobic conditions, hydrolytic cleavage of the ester bonds is also a key mechanism. The extent of degradation can vary significantly depending on the specific OPE and the environmental conditions.

Several bacterial genera have been identified as being capable of degrading various organophosphate esters. While specific studies on microbial degraders of Bis(2-isopropylphenyl) Phenyl Phosphate are scarce, research on related compounds provides a list of potential degraders. These include:

Pseudomonas sp. biomedpharmajournal.org

Acinetobacter sp. biomedpharmajournal.org

Bacillus thuringiensis biomedpharmajournal.org

Brevibacterium iodinum biomedpharmajournal.org

Staphylococcus aureus biomedpharmajournal.org

Burkholderia cepacia nih.gov

Sphingopyxis terrae nih.gov

Amycolatopsis sp. nih.govresearchgate.net

These microorganisms are known to produce enzymes, such as phosphatases and phosphodiesterases, that are crucial for the initial breakdown of OPEs. nih.gov

Table 3: Microbial Genera with Known OPE-Degrading Capabilities

| Microbial Genus | Reference |

| Pseudomonas | biomedpharmajournal.org |

| Acinetobacter | biomedpharmajournal.org |

| Bacillus | biomedpharmajournal.org |

| Brevibacterium | biomedpharmajournal.org |

| Staphylococcus | biomedpharmajournal.org |

| Burkholderia | nih.gov |

| Sphingopyxis | nih.gov |

| Amycolatopsis | nih.govresearchgate.net |

| Note: This table lists genera known to degrade various organophosphate esters, not specifically Bis(2-isopropylphenyl) Phenyl Phosphate. |

Advanced Analytical Methodologies for Bis 2 Isopropylphenyl Phenyl Phosphate

Chromatographic and Spectrometric Techniques

Chromatography coupled with mass spectrometry stands as the cornerstone for the analysis of Bis(2-isopropylphenyl) Phenyl Phosphate (B84403). This combination provides the high selectivity and sensitivity required for trace-level detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of Bis(2-isopropylphenyl) Phenyl Phosphate. A 2019 study first reported the analysis of several emerging aryl organophosphate esters (aryl-OPEs), including Bis(2-isopropylphenyl) Phenyl Phosphate, in indoor dust using this technique. nih.gov The method was developed for the comprehensive quantitative analysis of 17 different aryl-OPEs, achieving limits of quantification as low as 0.09 to 3.2 ng/g. nih.gov

The technique typically involves separating the target analyte from the sample matrix using a liquid chromatograph, followed by ionization and detection with a tandem mass spectrometer. Electrospray ionization (ESI) in positive mode is commonly employed. nih.govmassbank.eu The fragmentation pathways of organophosphorus flame retardants (OPFRs) have been studied using high-resolution mass spectrometry, which aids in the identification of characteristic fragment ions. mdpi.com For aromatic OPFRs, characteristic fragment ions such as [C₆H₈PO₄]⁺ and [C₁₂H₁₂PO₄]⁺ may be produced depending on the substituents. mdpi.com For online analysis in complex matrices like sediment and fish extracts, turbulent flow chromatography (TFC) can be coupled with LC-MS/MS to reduce time-consuming sample preparation steps. researchgate.net

Below are typical parameters used in LC-MS/MS analysis for this compound.

| Parameter | Value/Condition | Source(s) |

| Instrument | LC-ESI-QTOF (e.g., TripleTOF 6600 SCIEX) | nih.govmassbank.eu |

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.govmassbank.eu |

| Precursor Ion | m/z 411.172 [M+H]⁺ | nih.govmassbank.eu |

| Collision Energy | 50-130 V (variable depending on instrument and target fragment) | nih.govmassbank.eu |

| Column | C18 reverse-phase (e.g., Zorbax Eclipse Plus C18, 2.1 mm x 150 mm) | nih.govmassbank.eu |

| Mobile Phase | Water and Acetonitrile (B52724), often with additives like 0.1% Formic Acid | massbank.eu |

| Flow Rate | 0.25 - 0.3 mL/min | massbank.eumdpi.com |

| Retention Time | ~17.4 minutes (method-dependent) | nih.govmassbank.eu |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is another powerful technique for the determination of Bis(2-isopropylphenyl) Phenyl Phosphate in various samples, including house dust, consumer products, and air. ca.govpublisso.de This method involves vaporizing the sample and separating its components in a gas chromatograph before detection by a tandem mass spectrometer. Electron ionization (EI) is the typical ionization mode used. nih.govchemrxiv.org

For quantitative analysis, the mass spectrometer is often operated in multiple reaction monitoring (MRM) or selected ion monitoring (SIM) mode, which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. ca.govnih.gov The quantitative determination is frequently based on a calibration function, using an internal standard like triphenyl phosphate-d15 to ensure accuracy. publisso.de GC-MS/MS methods have been successfully developed and validated for a wide range of OPFRs in matrices such as polyurethane foam and human hair. chemrxiv.orgplaschina.com.cn

Key parameters for a typical GC-MS/MS analysis are outlined in the table below.

| Parameter | Value/Condition | Source(s) |

| Instrument | Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer | ca.govchemrxiv.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV | chemrxiv.org |

| Injector Mode | Splitless | nih.gov |

| Inlet Temperature | 290 °C | nih.gov |

| Ion Source Temp. | 280 °C | nih.gov |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) | ca.govnih.gov |

| Column | DB-5ms or similar non-polar column | nih.gov |

High-Performance Liquid Chromatography (HPLC) with Detection Methods

While often coupled with mass spectrometry for maximum sensitivity, High-Performance Liquid Chromatography (HPLC) can be paired with other detectors for the analysis of Bis(2-isopropylphenyl) Phenyl Phosphate and related compounds. Detectors such as Ultraviolet (UV), Evaporative Light Scattering (ELSD), or Charged Aerosol (CAD) are viable options. helixchrom.com The choice of detector depends on the required sensitivity and the specific properties of the analyte.

For instance, a UPLC-UV method was successfully developed for a structurally similar compound, bis(2,4-di-tert-butylphenyl) phosphate, a degradation product of the antioxidant Irgafos 168. researchgate.net This method utilized a fluoro phenyl column with UV detection at 220 nm, demonstrating the utility of HPLC-UV for this class of organophosphate esters. researchgate.net The retention of phosphate esters on an HPLC column can be controlled by adjusting the mobile phase composition, such as the solvent strength and pH. helixchrom.com For quality control purposes, HPLC with a Phenyl-Hexyl column and UV detection has been used to analyze complex mixtures containing various phenylpropanoids and other compounds. mdpi.com

Fast Atom Bombardment Mass Spectrometry

Fast Atom Bombardment (FAB) is a soft ionization mass spectrometry technique that has been used for the analysis of non-volatile and thermally labile compounds. It has been specifically documented for the analysis of tris(isopropylphenyl/phenyl)phosphates. nih.gov In FAB-MS, the sample is mixed in a non-volatile matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms, such as xenon or argon. This process causes the sample molecules to be desorbed and ionized, allowing for their analysis by the mass spectrometer. The technique is particularly useful for analyzing intact conjugates of metabolites, as demonstrated in the analysis of phthalate (B1215562) metabolites from urine samples. nih.gov While largely superseded by newer techniques like ESI, FAB-MS remains a historically relevant method for this class of compounds. nih.gov

Sample Preparation and Extraction Protocols for Environmental and Biota Matrices

The extraction of Bis(2-isopropylphenyl) Phenyl Phosphate from complex environmental samples like soil, sediment, and biological tissues is a critical step prior to instrumental analysis. The goal is to efficiently isolate the target analyte from the matrix while minimizing interferences.

Accelerated Solvent Extraction (ASE)

A representative ASE protocol for extracting OPFRs from sediment is detailed below.

| Parameter | Value/Condition | Source(s) |

| Sample Type | Soil, Sediment | ykcs.ac.cncgsjournals.com |

| Sample Pre-treatment | Mix with diatomaceous earth | ykcs.ac.cncgsjournals.com |

| Extraction Solvent | n-hexane/acetone (B3395972) (1:1, v/v) | ykcs.ac.cncgsjournals.com |

| Temperature | 80 - 100 °C | thermofisher.comykcs.ac.cncgsjournals.com |

| Pressure | 1500 psi | thermofisher.com |

| Static Time | 5 minutes | thermofisher.com |

| Static Cycles | 1 - 2 | thermofisher.comykcs.ac.cncgsjournals.com |

| Flush Volume | 60% | thermofisher.com |

| Purge Time | 60 seconds | thermofisher.com |

Solid-Phase Extraction (SPE) Clean-up

Solid-Phase Extraction (SPE) is a critical and widely used technique for the clean-up and concentration of Bis(2-isopropylphenyl) Phenyl Phosphate from sample extracts. This chromatographic method involves passing the sample extract through a solid adsorbent (the stationary phase), which retains the analyte or the interfering compounds. The choice of sorbent and elution solvents is crucial for achieving high recovery and a clean extract.

Research has demonstrated the use of various SPE cartridges for the purification of extracts containing this compound. For instance, in the analysis of biota samples, ISOLUTE NH2 and ISOLUTE ENV+ cartridges have been tested to optimize the reduction of interfering sample matrices. frontiersin.org For workplace air sample analysis, Supelclean™ ENVI-Florisil® SPE tubes are an option for purifying heavily contaminated extracts. researchgate.net Another approach for analyzing environmental samples involves using a combination of weak-anion exchange (WAX) and graphite (B72142) carbon black (GCB) SPE for clean-up. rsc.org In the analysis of fish tissues, Oasis HLB cartridges have been effectively used. researchgate.net The selection of the appropriate SPE cartridge is dependent on the sample matrix and the specific analytical goals. frontiersin.orgresearchgate.net

Table 1: Examples of SPE Sorbents Used in the Analysis of Bis(2-isopropylphenyl) Phenyl Phosphate

| SPE Sorbent/Cartridge | Sample Matrix | Purpose | Reference |

| ISOLUTE® NH2 / ISOLUTE® ENV+ | Biota (Seabird eggs, liver) | Reduce interfering matrices | frontiersin.org |

| Supelclean™ ENVI-Florisil® | Workplace Air | Purify heavily contaminated extracts | researchgate.net |

| Weak-Anion Exchange (WAX) / Graphite Carbon Black (GCB) | Environmental Samples | Sample Clean-up | rsc.org |

| Oasis HLB | Fish Tissue | Sample Clean-up | researchgate.net |

Ultrasound-Assisted Extraction

Ultrasound-Assisted Extraction (UAE), or sonication, is a prevalent method for extracting Bis(2-isopropylphenyl) Phenyl Phosphate from solid and semi-solid samples. This technique utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent, enhancing the disruption of the sample matrix and facilitating the transfer of the analyte into the solvent. UAE is often preferred for its efficiency and higher sample throughput compared to more traditional methods. researchgate.net

Different studies have employed UAE with various solvent systems and durations. For the analysis of seabird eggs and liver, samples were extracted for four 15-minute intervals using an optimized extraction solvent. frontiersin.org In the analysis of personal silicone wristbands, sonication was performed three times in a 50:50 (v/v) mixture of hexane (B92381) and dichloromethane (B109758) for 15 minutes each time. nih.gov For other sample types, a mixture of hexane and acetone (1:1) has been used with a 15-minute sonication period. researchgate.net The choice of solvent and sonication parameters is optimized to ensure the complete extraction of the target compound. frontiersin.org

Table 2: Conditions for Ultrasound-Assisted Extraction of Bis(2-isopropylphenyl) Phenyl Phosphate

| Solvent System | Sample Matrix | Extraction Time | Reference |

| Hexane/Dichloromethane (50:50, v/v) | Silicone Wristbands | 3 x 15 minutes | nih.gov |

| Hexane/Acetone (1:1, v/v) | Biological Samples | 15 minutes | researchgate.net |

| Optimized Solvent | Seabird Eggs and Liver | 4 x 15 minutes | frontiersin.org |

| Acetonitrile | Binding Gels | Not specified | acs.org |

Soxhlet Extraction Methods

Soxhlet extraction is a classical and robust technique used for the exhaustive extraction of analytes from solid samples. While known to be time-consuming and solvent-intensive, it remains a benchmark method. researchgate.net The procedure involves continuously washing the sample with a distilled solvent, ensuring a thorough extraction.

Recent advancements have led to the development of accelerated Soxhlet extraction systems which reduce extraction time and solvent consumption. frontiersin.org An accelerated method using a VELP Scientific SER 158/6 Solvent Extractor has been developed for liver samples, using a 1:1 (v:v) mixture of dichloromethane (DCM) and acetonitrile (ACN). frontiersin.org The process included a 50-minute immersion, 45-minute washing phase, and a 30-minute recovery phase. frontiersin.org Traditional Soxhlet extraction has also been applied, for example, in the analysis of fish tissue using dichloromethane as the solvent over a 24-hour period. researchgate.netnih.gov Silicone wristbands have been pre-cleaned using two 12-hour Soxhlet extractions with ethyl acetate/hexane and ethyl acetate/methanol (B129727) to remove any potential contaminants before use in personal exposure studies. nih.gov

Table 3: Soxhlet Extraction Parameters for Bis(2-isopropylphenyl) Phenyl Phosphate

| Method | Solvent(s) | Sample Matrix | Duration | Reference |

| Accelerated Soxhlet | Dichloromethane:Acetonitrile (1:1, v/v) | Liver Tissue | ~129 minutes total | frontiersin.org |

| Conventional Soxhlet | Dichloromethane (DCM) | Fish Tissue | 24 hours | researchgate.net |

| Conventional Soxhlet (Pre-cleaning) | Ethyl Acetate/Hexane & Ethyl Acetate/Methanol | Silicone Wristbands | 2 x 12 hours | nih.gov |

Quantitative Analysis and Method Validation

Following extraction and clean-up, Bis(2-isopropylphenyl) Phenyl Phosphate is typically quantified using chromatographic techniques coupled with mass spectrometry, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Method validation is essential to ensure the reliability and accuracy of the analytical results.

Isotope-Dilution Quantification

Isotope-dilution is the gold standard for the accurate quantification of Bis(2-isopropylphenyl) Phenyl Phosphate. This method involves adding a known amount of an isotopically labeled version of the analyte (e.g., deuterated or ¹³C-labeled) to the sample before any preparation steps. researchgate.netresearchgate.net

This internal standard behaves almost identically to the native analyte throughout the extraction, clean-up, and instrumental analysis processes. By measuring the ratio of the native analyte to the labeled internal standard, it is possible to correct for any analyte loss during sample processing and to compensate for matrix effects (signal suppression or enhancement) during instrumental analysis. The use of deuterated standards has been shown to significantly improve the analysis of organophosphate esters. researchgate.net For example, in the analysis of air samples, triphenyl phosphate-d15 has been used as an internal standard. researchgate.net

Linearity and Recovery Rate Assessment

Method validation includes assessing the linearity of the calibration curve and the recovery rate of the analyte. Linearity demonstrates that the instrumental response is proportional to the concentration of the analyte over a specific range. A coefficient of determination (R²) greater than 0.99 is typically considered indicative of good linearity. frontiersin.orgresearchgate.net

The recovery rate is determined by analyzing spiked samples (samples to which a known amount of the analyte has been added) and calculating the percentage of the analyte that is detected. This assesses the efficiency of the extraction and clean-up steps. Studies have reported good average recoveries for methods analyzing Bis(2-isopropylphenyl) Phenyl Phosphate, typically falling within the 70% to 120% range for various matrices. frontiersin.orgresearchgate.net However, depending on the complexity of the matrix and the method used, recoveries can vary, with some methods reporting ranges of 47-112% for sediment and 56-108% for fish. researchgate.netresearchgate.net

Table 4: Linearity and Recovery Data for Bis(2-isopropylphenyl) Phenyl Phosphate Analysis

| Analytical Method | Linearity (R²) | Recovery Rate | Matrix | Reference |

| UAE-SPE-LC-HRMS | > 0.99 | 70% - 120% | Biota (Seabird eggs, liver) | frontiersin.org, researchgate.net |

| Soxhlet-SPE-GC-MS/MS | Not Specified | 56% - 108% | Fish | researchgate.net |

| UAE-TFC-HPLC-MS-MS | Not Specified | 47% - 112% | Sediment | researchgate.net |

| UAE-TFC-HPLC-MS-MS | Not Specified | 47% - 98% | Fish | researchgate.net |

Inter-day Precision and Detection Limit Determination

The precision of an analytical method refers to the closeness of repeated measurements and is often expressed as the relative standard deviation (RSD). Inter-day precision evaluates the method's reproducibility over different days. frontiersin.orgresearchgate.net For a method analyzing 34 organophosphate esters, including Bis(2-isopropylphenyl) Phenyl Phosphate, the inter-day precision was reported to be between 2.25% and 25.4%, with a median of less than 15%. frontiersin.orgresearchgate.net Another study reported RSDs below 8.8% for sediment and below 16% for fish samples. researchgate.net

The detection limit is the lowest quantity of a substance that can be distinguished from the absence of that substance (a blank value) with a stated confidence level. Key detection limit metrics include the Method Detection Limit (MDL), the Method Limit of Quantification (MLOQ), or simply the Limit of Quantification (LOQ). One study developed a highly sensitive LC-MS/MS method for aryl-OPEs in indoor dust, achieving LOQs ranging from 0.09 to 3.2 ng/g. nih.gov Other methods have reported MDLs for OPEs in fish ranging from 0.004 to 0.059 ng/g and mLODs for sediments between 0.02 and 1.25 ng/g dry weight. researchgate.netresearchgate.net

Table 5: Precision and Detection Limit Data for Bis(2-isopropylphenyl) Phenyl Phosphate Analysis

| Parameter | Value | Matrix | Reference |

| Inter-day Precision (RSD) | 2.25% - 25.4% (Median <15%) | Biota (Seabird eggs, liver) | frontiersin.org, researchgate.net |

| Inter-day Precision (RSD) | < 8.8% | Sediment | researchgate.net |

| Inter-day Precision (RSD) | < 16% | Fish | researchgate.net |

| Limit of Quantification (LOQ) | 0.09 - 3.2 ng/g | Indoor Dust | nih.gov |

| Method Detection Limit (MDL) | 0.004 - 0.059 ng/g | Fish | researchgate.net |

| Method Limit of Detection (mLOD) | 0.02 - 1.25 ng/g dw | Sediment | researchgate.net |

| Method Limit of Detection (mLOD) | 0.19 - 19.3 ng/g lw | Fish | researchgate.net |

Quality Control Considerations (e.g., Impurity Quantification, Acid Value Titration)

The quality control of Bis(2-isopropylphenyl) phenyl phosphate is crucial to ensure its suitability for use in various applications, such as a flame retardant and plasticizer. This involves rigorous testing for the presence of impurities and the determination of its acidity, both of which can significantly impact the material's performance and stability. Advanced analytical methodologies are employed to guarantee that the compound meets stringent quality specifications.

Impurity Quantification

The manufacturing process of Bis(2-isopropylphenyl) phenyl phosphate can lead to the formation of several impurities. These can include unreacted starting materials, byproducts from side reactions, and isomers of the main compound. The precise quantification of these impurities is a critical aspect of quality control.

Common Impurities and Analytical Techniques

The primary impurities of concern in commercial Bis(2-isopropylphenyl) phenyl phosphate products include:

Triphenyl phosphate (TPP): Often present as a byproduct.

Mono-isopropylphenyl diphenyl phosphate: An isomer with a single isopropyl group.

Tris(isopropylphenyl) phosphate: An isomer with three isopropyl groups.

Oligomeric phosphates: Higher molecular weight phosphate esters formed during polymerization.

Modern analytical techniques are essential for the separation and quantification of these closely related compounds. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly used methods for this purpose. lgcstandards.com These techniques offer high sensitivity and selectivity, allowing for the detection and quantification of trace-level impurities.

Research Findings on Impurity Profiles

While specific impurity profiles can vary between manufacturers and production batches, research on related isopropylphenyl phosphate mixtures provides insight into the expected distribution of isomers. For instance, analysis of commercial isopropylated triphenyl phosphate (ITP) mixtures has shown the presence of various isomers, with Bis(2-isopropylphenyl) phenyl phosphate being a significant component.

Below is a representative, though not specific, data table illustrating a potential impurity profile for a commercial sample of a related isopropylated phosphate mixture, as determined by chromatographic methods.

Table 1: Illustrative Impurity Profile of a Commercial Isopropylated Phenyl Phosphate Mixture

| Impurity Name | Typical Concentration Range (%) |

|---|---|

| Triphenyl phosphate (TPP) | 15 - 25 |

| Mono-isopropylphenyl diphenyl phosphate | 30 - 40 |

| Bis(2-isopropylphenyl) phenyl phosphate | 20 - 30 |

Note: This table is illustrative and based on data for related isopropylated phosphate mixtures. Actual concentrations in a specific batch of Bis(2-isopropylphenyl) phenyl phosphate may vary.

To minimize the formation of these impurities, manufacturers can implement several control strategies during synthesis. These include the controlled addition of phenol (B47542) to reduce the formation of unwanted byproducts and the optimization of reaction times and stoichiometry to prevent the formation of oligomeric phosphates. lgcstandards.com

Acid Value Titration

The acid value is a measure of the residual acidity in the final product. It is an important quality parameter as high acidity can indicate the presence of corrosive acidic byproducts, which can affect the stability and performance of the material it is incorporated into.

Principle and Procedure

The acid value is typically determined by titration. A known weight of the Bis(2-isopropylphenyl) phenyl phosphate sample is dissolved in a suitable solvent, and the solution is titrated with a standardized solution of a base, usually potassium hydroxide (B78521) (KOH), to a defined endpoint. The acid value is expressed in milligrams of KOH required to neutralize one gram of the sample (mg KOH/g).

A common standard method for determining the acid value of phosphate esters is ASTM D974. The general procedure involves the following steps:

Sample Preparation: A precisely weighed amount of the Bis(2-isopropylphenyl) phenyl phosphate sample is dissolved in a mixture of a suitable organic solvent, such as toluene (B28343) or isopropanol, and a small amount of water.

Indicator Addition: A few drops of a suitable indicator, such as p-naphtholbenzein (B87086) or phenolphthalein, are added to the sample solution.

Titration: The sample solution is titrated with a standardized alcoholic solution of potassium hydroxide (KOH) until a persistent color change of the indicator is observed, signaling the endpoint of the titration.

Calculation: The acid value is calculated using the following formula:

Acid Value (mg KOH/g) = (V × N × 56.1) / W

Where:

V = volume of KOH solution used in the titration (mL)

N = normality of the KOH solution

Academic Research on Functional Roles of Bis 2 Isopropylphenyl Phenyl Phosphate in Materials Science

Flame Retardancy Mechanisms

The efficacy of Bis(2-isopropylphenyl) phenyl phosphate (B84403) as a flame retardant is attributed to its action in both the condensed and gas phases of a burning polymer. However, its primary and most significant contributions are observed in the condensed phase.

The principal flame retardant mechanism of Bis(2-isopropylphenyl) phenyl phosphate in the condensed phase is the promotion of a stable char layer on the surface of the polymer during combustion. This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and restricting the diffusion of oxygen to the polymer surface. Furthermore, it impedes the escape of flammable volatile decomposition products from the polymer into the gas phase, where they would otherwise fuel the fire.

The formation of this protective char is a result of the thermal decomposition of the phosphate ester. At elevated temperatures, Bis(2-isopropylphenyl) phenyl phosphate breaks down to produce phosphoric and polyphosphoric acids. These acidic species are highly effective catalysts for the dehydration and cross-linking of the polymer chains. This process abstracts hydrogen and oxygen atoms from the polymer backbone, leading to the formation of a carbonaceous, graphite-like structure that is thermally stable.

The general mechanism for char formation by aryl phosphates can be summarized as follows:

Thermal Decomposition: The phosphate ester decomposes to form phosphoric acid derivatives.

Catalytic Dehydration: The acidic phosphorus species catalyze the elimination of water from the polymer matrix.

Cross-linking and Aromatization: The dehydrated polymer chains undergo cross-linking and cyclization reactions, leading to a more aromatic and thermally stable char.

This condensed-phase action is particularly effective in oxygen-containing polymers such as polyesters and polycarbonates.

The interaction of Bis(2-isopropylphenyl) phenyl phosphate with the polymer matrix begins during processing and influences the material's thermal stability even before combustion. As an additive, it is physically dispersed within the polymer. The compatibility of the aryl phosphate with the polymer is crucial for its effectiveness.

The following table illustrates the effect of a related aryl phosphate on the thermal stability of polycarbonate, as determined by thermogravimetric analysis (TGA).

Table 1: Thermal Decomposition Temperatures of Polycarbonate with and without an Aryl Phosphate Additive This data is illustrative and based on studies of related aryl phosphates, as specific data for Bis(2-isopropylphenyl) Phenyl Phosphate was not available.

| Material | Onset Decomposition Temperature (°C) | Temperature at Maximum Decomposition Rate (°C) | Char Yield at 700°C (%) |

| Pure Polycarbonate | 480 | 520 | 25 |

| Polycarbonate + 10% Aryl Phosphate | 495 | 535 | 35 |

During pyrolysis, the presence of an aryl phosphate flame retardant alters the composition of the volatile products. For instance, in the case of polycarbonate, the addition of aryl phosphates leads to the formation of various phosphorus-containing compounds in the gas phase, such as phenol (B47542), diphenyl ether, and triphenyl phosphate. These compounds can act as radical scavengers in the flame, contributing to a gas-phase flame retardant effect, although this is generally considered secondary to the condensed-phase mechanism for aryl phosphates.

A study on the pyrolysis of a polyurethane foam with a phenyl phosphate-modified ammonium polyphosphate showed that the phenyl phosphate group led to the release of PO· and PO₂· radicals into the gas phase. rsc.org These highly reactive species can interrupt the chain reactions of combustion in the flame.

The table below presents a hypothetical representation of the key pyrolysis products that might be expected from a polymer containing Bis(2-isopropylphenyl) phenyl phosphate, based on the known behavior of similar compounds.

Table 2: Potential Pyrolysis Products of a Polymer with Bis(2-isopropylphenyl) Phenyl Phosphate This table is illustrative and based on the general pyrolysis behavior of polymers with aryl phosphate flame retardants.

| Product Category | Example Compounds | Phase of Action |

| Polymer Fragments | Monomers, Oligomers | Gas (Fuel) |

| Phosphate Derivatives | Phenyl phosphate, Isopropylphenol | Gas/Condensed |

| Phosphorus Radicals | PO·, PO₂· | Gas (Inhibition) |

| Carbonaceous Residue | Char | Condensed |

Plasticizer Effects on Material Properties

In addition to its flame retardant properties, Bis(2-isopropylphenyl) phenyl phosphate functions as a plasticizer, enhancing the flexibility and processability of polymeric materials. Plasticizers are additives that increase the plasticity or fluidity of a material.

Bis(2-isopropylphenyl) phenyl phosphate, when incorporated into a polymer matrix, positions itself between the long polymer chains. The bulky isopropylphenyl groups increase the free volume and reduce the intermolecular forces, such as van der Waals forces and dipole-dipole interactions, between the polymer chains. This allows the chains to move more freely past one another, resulting in a number of beneficial changes to the material's properties:

Increased Flexibility: The material becomes less rigid and more pliable.

Lowered Glass Transition Temperature (Tg): The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state is decreased.

Improved Durability: The increased flexibility can lead to improved impact strength and resistance to cracking and shattering.

Phosphate esters are known to be highly efficient plasticizers, particularly in polar polymers like polyvinyl chloride (PVC). krahn.eu The following table provides illustrative data on how a related phosphate ester plasticizer can affect the mechanical properties of PVC.

Table 3: Effect of a Phosphate Ester Plasticizer on the Mechanical Properties of PVC This data is representative of the effects of phosphate ester plasticizers on PVC and is not specific to Bis(2-isopropylphenyl) Phenyl Phosphate.

| Property | Unplasticized PVC | PVC + 40 phr Phosphate Ester |

| Tensile Strength (MPa) | 50 | 20 |

| Elongation at Break (%) | 5 | 350 |

| Shore A Hardness | 100 | 80 |

In the context of synthetic fibers, which can often be brittle, the addition of a plasticizer like Bis(2-isopropylphenyl) phenyl phosphate can be crucial. By increasing the flexibility of the polymer chains, the plasticizer can significantly improve the mechanical properties of the fibers, making them more suitable for textile and industrial applications.

The improved processability is another key advantage. The reduction in intermolecular forces lowers the melt viscosity of the polymer, making processes such as melt spinning and extrusion easier to perform. This can lead to higher production speeds and a more uniform fiber quality.

The expected influence on the mechanical properties of synthetic fibers includes:

Decreased Tensile Strength and Modulus: As the polymer chains are more mobile, the force required to deform and break the fiber is reduced.

Increased Elongation at Break: The fibers can be stretched to a greater extent before breaking.

The following table illustrates the potential impact of a plasticizer on the mechanical properties of a synthetic fiber like polylactic acid (PLA).

Table 4: Representative Mechanical Properties of Synthetic Fibers with and without a Plasticizer This table presents typical effects of plasticizers on synthetic fibers and is not based on specific data for Bis(2-isopropylphenyl) Phenyl Phosphate.

| Fiber Type | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |

| Standard PLA Fiber | 60 | 3.5 | 6 |

| Plasticized PLA Fiber | 45 | 2.8 | 50 |

Impact on Adhesives and Coatings Performance

Bis(2-isopropylphenyl) phenyl phosphate serves a dual function in adhesives and coatings as both a plasticizer and a flame retardant. Its role as a plasticizer is primarily to enhance the flexibility and durability of the material. By integrating into the polymer matrix, it improves the flow characteristics of adhesives and coatings, which can be crucial during application.

Investigation of Material Compatibility and Performance in Polymer Systems

In the realm of polymer systems, Bis(2-isopropylphenyl) phenyl phosphate has been investigated for its compatibility and performance-enhancing characteristics, particularly in polyvinyl chloride (PVC) and polyurethane foams. Within PVC formulations, it functions as a flame retardant plasticizer, contributing to both the flexibility of the final product and its resistance to ignition and flame propagation. This dual functionality is highly valuable in applications where both fire safety and material workability are required.

In polyurethane foams, especially flexible polyurethane foams used in applications like upholstered furniture, organophosphate flame retardants, including isopropylated triphenyl phosphates, are utilized to meet flammability standards. Research has identified isomers of isopropylated triarylphosphate esters (ITPs), such as Bis(2-isopropylphenyl) phenyl phosphate, as prevalent components in commercial flame retardant mixtures used for treating polyurethane foam. These compounds are physically mixed into the polymer matrix, and their effectiveness is a subject of ongoing research and alternatives assessment. The compatibility of these additives with the polyurethane matrix is crucial for maintaining the desired physical properties of the foam, such as its density, porosity, and compressive strength. Studies have shown that the addition of phosphorus-based flame retardants can sometimes have a plasticizing effect, which may alter the mechanical properties of the foam. For instance, a reduction in compressive strength has been observed in some rigid polyurethane foams upon the addition of certain phosphate flame retardants.

Table 1: Effect of Phosphorus Flame Retardants on Polyurethane Foam Properties

| Foam Type | Flame Retardant Additive | Observation | Reference |

|---|---|---|---|

| Rigid Polyurethane Foam | Dimethyl propane phosphonate (DMPP) | Reduced compressive strength compared to unmodified foams. | nih.gov |

| Rigid Polyurethane Foam | Phytic acid-functionalized Graphene Oxide (PA-GO) with IFR | Increased Limiting Oxygen Index (LOI) from 25.7% to 26.5% and achieved a UL-94 V-0 rating. | nih.gov |

The application of Bis(2-isopropylphenyl) phenyl phosphate and related isopropylated phenyl phosphates extends to rubber and textile coatings, where flame retardancy and plasticization are key considerations. In synthetic rubber composites, such as those made from natural rubber/butadiene rubber (NR/BR) blends, triisopropyl phenyl phosphate has been studied for its ability to impart low hardness, high abrasion resistance, and flame retardancy. Research has indicated that higher viscosity triisopropyl phenyl phosphate exhibits superior compatibility with the rubber matrix. Its incorporation effectively reduces the hardness of the composite while preserving abrasion resistance and enhancing flame retardancy. This is attributed to increased molecular chain mobility and a lubricating effect that maintains wear resistance. When used as the sole flame retardant, its efficacy may be limited, necessitating synergistic combinations with other flame retardants like aluminum diethylhypophosphite to achieve desired performance levels.

In the textile industry, organophosphate compounds are used in coatings to confer flame retardant properties to fabrics. The mechanism of action is consistent with the formation of a char layer that acts as a barrier to heat and oxygen. The compatibility of the flame retardant with the coating formulation is essential to ensure a uniform and durable finish that does not adversely affect the textile's handle or appearance.

Table 2: Performance of Isopropylated Phenyl Phosphate in NR/BR Composites

| Property | Additive | Finding | Reference |

|---|---|---|---|

| Compatibility | Triisopropyl phenyl phosphate (higher viscosity) | Superior compatibility with the rubber matrix. | researchgate.net |

| Hardness | Triisopropyl phenyl phosphate | Effectively reduced composite hardness. | researchgate.net |

| Abrasion Resistance | Triisopropyl phenyl phosphate | Maintained abrasion resistance. | researchgate.net |

| Flame Retardancy | Triisopropyl phenyl phosphate (sole additive) | Provided insufficient flame retardancy. | researchgate.net |

Bis(2-isopropylphenyl) phenyl phosphate and similar aryl phosphate esters are utilized as flame retardant additives in engineering resins to enhance their fire safety characteristics. A notable application is in blends of polycarbonate (PC) and acrylonitrile-butadiene-styrene (ABS), commonly known as PC/ABS. These blends are widely used in electronics and automotive components. The addition of organophosphate flame retardants like bisphenol A bis(diphenyl phosphate) (BDP), which is structurally related to Bis(2-isopropylphenyl) phenyl phosphate, has been shown to significantly improve the flame retardancy of PC/ABS composites. For instance, the addition of BDP can increase the Limiting Oxygen Index (LOI) and help the material achieve a V-0 rating in the UL-94 vertical burn test. However, the incorporation of these additives can also affect the mechanical properties of the resin. Research has shown that the addition of a flame retardant can lead to a decrease in tensile strength, flexural strength, and notched impact strength of PC/ABS blends. Despite this, the resulting flame-retardant composites often exhibit better mechanical properties compared to those containing other commercial flame retardants.

In the context of synthetic fibers, the function of Bis(2-isopropylphenyl) phenyl phosphate is primarily as a plasticizer, which aids in the processability and improves the mechanical properties of the fibers. Its flame-retardant properties are also beneficial in applications where the final textile product is required to meet certain flammability standards.

Table 3: Effect of Bisphenol A bis(diphenyl phosphate) (BAPDP) on PC/ABS Properties

| Property | PC/ABS (Neat) | PC/ABS with 15 wt% BAPDP | Percentage Decrease | Reference |

|---|---|---|---|---|

| Tensile Strength (MPa) | 63.9 ± 1.9 | 52.6 ± 1.3 | 17.7% | mdpi.com |

| Flexural Strength (MPa) | 93.4 ± 1.2 | 83.1 ± 0.8 | - | mdpi.com |

| Notched Impact Strength (kJ/m²) | 25.5 ± 2.8 | 10.6 ± 0.8 | - | mdpi.com |

In the domain of industrial fluids, isopropylated phenyl phosphates, including Bis(2-isopropylphenyl) phenyl phosphate, are investigated for their utility as additives in hydraulic fluids and lubricants. Their primary role in these applications is to function as anti-wear (AW) and extreme pressure (EP) additives, and in the case of hydraulic fluids, to also impart fire resistance.

As anti-wear and extreme pressure additives, these phosphate esters form a protective film on metal surfaces through a chemical reaction initiated by the heat from metal-to-metal contact. This film has a lower shear strength than the metal itself, which allows it to be sacrificed to prevent wear and seizure of the moving parts, particularly under high loads and temperatures. The effectiveness of these additives is crucial for extending the operational life of machinery and preventing catastrophic failures. Triaryl phosphates are noted for their good hydrolytic and thermal stability compared to trialkyl phosphates, making them suitable for high-temperature applications.

Comparative Analysis and Research Context of Bis 2 Isopropylphenyl Phenyl Phosphate

Bis(2-isopropylphenyl) Phenyl Phosphate (B84403) as a Replacement for Legacy Flame Retardants

The phasing out of traditional flame retardants due to environmental and health concerns has paved the way for alternative solutions, including organophosphate esters like Bis(2-isopropylphenyl) Phenyl Phosphate.

Substitution for Brominated Flame Retardants (BFRs)

In the early 2000s, the use of polybrominated diphenyl ethers (PBDEs), a prominent class of brominated flame retardants, was globally phased out due to concerns about their persistence, bioaccumulation, and potential toxicity. nih.gov This regulatory action created a market demand for replacement flame retardants, leading to the increased use of organophosphate esters (OPEs). nih.govacs.org Commercial flame retardant formulations containing OPEs have since been used as substitutes for PBDE mixtures like PentaBDE, particularly in applications such as residential furniture. nih.govacs.org Isopropylated triarylphosphate esters (ITPs), the category to which Bis(2-isopropylphenyl) Phenyl Phosphate belongs, are key components in these newer flame retardant mixtures. nih.gov The shift from BFRs to OPEs was initially driven by the assumption that OPEs were less persistent in the environment, although mounting evidence now calls this into question. nih.govacs.org

Comparison with Other Organophosphate Esters (OPEs) in Flame Retardant Formulations

Bis(2-isopropylphenyl) Phenyl Phosphate (B2IPPPP) is typically not used in isolation but as a component of complex commercial mixtures. publisso.de These formulations often contain a variety of other OPEs, including Triphenyl Phosphate (TPHP) and other positional isomers of isopropylated phenyl phosphates. nih.govnih.gov For instance, the commercial mixture Firemaster 550 (FM 550) contains a significant organophosphate component alongside brominated compounds. nih.gov Within the organophosphate fraction of such mixtures, B2IPPPP is found alongside mono-isopropylated isomers like 2-isopropylphenyl diphenyl phosphate (2IPPDPP) and TPHP. nih.gov In contrast to ITP-containing mixtures like FM 550, other formulations such as Firemaster 600 utilize tert-butylated triarylphosphate esters (TBPPs) instead. nih.gov The specific blend of OPEs is designed to achieve desired flame retardancy and physical properties, such as acting as plasticizers in polymers. nih.gov

Isomeric Composition and its Research Implications

The performance and toxicological profile of isopropylated phenyl phosphate flame retardants are complicated by their complex isomeric composition in commercial products.

Analysis of Bis(2-isopropylphenyl) Phenyl Phosphate in Commercial Mixtures

Commercial isopropylated phenyl phosphate (IPP) products are complex mixtures of isomers with varying degrees of isopropylation. publisso.denih.gov Detailed analysis of these mixtures has identified Bis(2-isopropylphenyl) Phenyl Phosphate as a significant component. In one study characterizing the flame retardant mixture Firemaster 550, B2IPPPP was one of the most prevalent isopropylated triarylphosphate (ITP) isomers, along with 2-isopropylphenyl diphenyl phosphate (2IPPDPP). nih.gov A separate commercial ITP mixture showed a similar composition, with TPHP, 2IPPDPP, and B2IPPPP being the dominant compounds. nih.gov The relative abundance of these isomers can vary between different commercial products. For example, one analysis of an IPP mixture found it to be composed of 21.5% TPHP, 36.9% mono-isopropylated-IPP, 21.9% bis-isopropylated IPP (which includes B2IPPPP), and 8.5% tris-isopropylated IPP. nih.gov

Table 1: Isomeric Composition of Select Commercial Flame Retardant Mixtures

| Compound | Firemaster 550 (% of OP fraction) | ITP Mixture (% w/w) |

| Triphenyl Phosphate (TPHP) | Present, significant | Dominant |

| 2-isopropylphenyl diphenyl phosphate (2IPPDPP) | Prevalent | Dominant |

| Bis(2-isopropylphenyl) phenyl phosphate (B2IPPPP) | Prevalent | Dominant |

| 2,4-diisopropylphenyl diphenyl phosphate (24DIPPDPP) | Prevalent | Not specified |

Data synthesized from research by Philips et al. nih.gov

Interdisciplinary Research Perspectives and Future Directions

The widespread use of B2IPPPP and related OPEs has prompted research across multiple scientific disciplines. These compounds are not only used as flame retardants but also as plasticizers and in hydraulic fluids. nih.gov This diverse application has led to their detection in various environmental media, including indoor house dust, highlighting their relevance to environmental health studies. nih.gov

Future research will likely focus on several key areas. A primary goal is to deconstruct the biological activity of commercial mixtures by studying the effects of individual isomers. This is crucial as studies have shown that ITP and TBPP commercial mixtures can have various toxicological effects, but linking these effects to a specific isomer like B2IPPPP is not yet possible. nih.gov Further investigation is needed to understand the long-term effects of exposure to these compounds. nih.gov Developing a more complete picture of the environmental fate, transport, and potential risks of B2IPPPP and other OPEs requires a collaborative, interdisciplinary approach, integrating data from materials science, environmental chemistry, and toxicology.

Methodological Considerations for Comprehensive Research

Comprehensive research into Bis(2-isopropylphenyl) Phenyl Phosphate (B2IPPPP), a component of various isopropylated triarylphosphate (ITP) flame retardant mixtures, necessitates robust and specific analytical methodologies. nih.gov The complexity of these commercial mixtures, which often contain a variety of isomers, requires advanced techniques for accurate identification and quantification in diverse matrices. nih.govpublisso.de